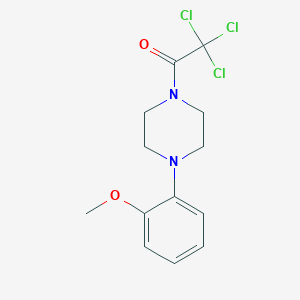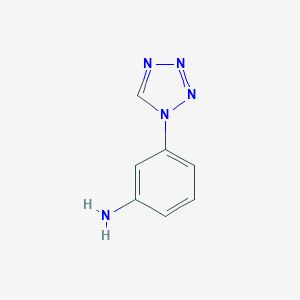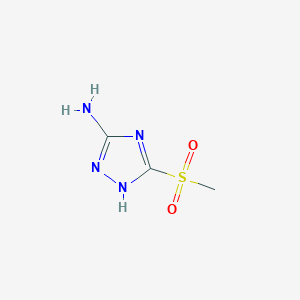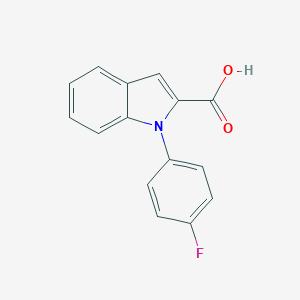
4-Fluorophenyl-1H-indole-2-carboxylic acid
概要
説明
4-Fluorophenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is a synthetic compound that is widely used in scientific research.
作用機序
The mechanism of action of 4-Fluorophenyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be useful in the treatment of various diseases.
生化学的および生理学的効果
4-Fluorophenyl-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including glycogen synthase kinase-3β, cyclin-dependent kinase 2, and mitogen-activated protein kinase-activated protein kinase 2. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 4-Fluorophenyl-1H-indole-2-carboxylic acid in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the use of 4-Fluorophenyl-1H-indole-2-carboxylic acid in scientific research. One direction is the development of new inhibitors of protein kinases based on the structure of 4-Fluorophenyl-1H-indole-2-carboxylic acid. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, research can be conducted to further understand its mechanism of action and to identify new targets for inhibition.
Conclusion
In conclusion, 4-Fluorophenyl-1H-indole-2-carboxylic acid is a synthetic compound that is widely used in scientific research. Its synthesis method is relatively simple, and it has various applications in the development of new compounds and analytical methods. Its mechanism of action is believed to be the inhibition of protein kinases, and it has been found to have various biochemical and physiological effects. While it has some advantages and limitations in lab experiments, there are several future directions for its use in scientific research.
科学的研究の応用
4-Fluorophenyl-1H-indole-2-carboxylic acid has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases. It is also used as a reference compound for the development of analytical methods for the detection of indole carboxylic acids in biological samples.
特性
CAS番号 |
139774-25-7 |
|---|---|
製品名 |
4-Fluorophenyl-1H-indole-2-carboxylic acid |
分子式 |
C15H10FNO2 |
分子量 |
255.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19) |
InChIキー |
MVKWWTKHXXLXSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
同義語 |
4-fluorophenyl-1H-indole-2-carboxylic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

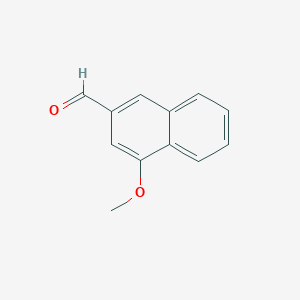
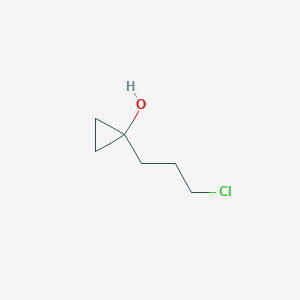
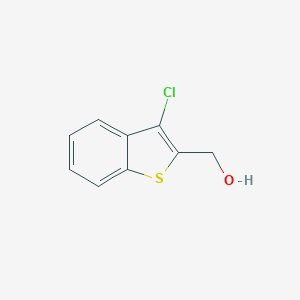
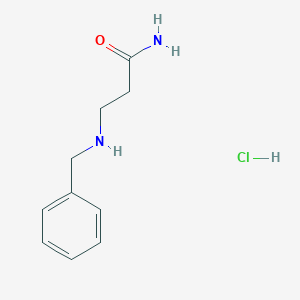
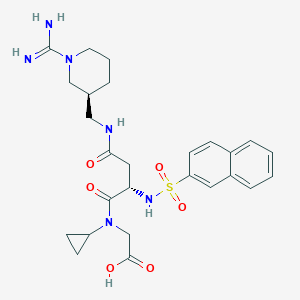
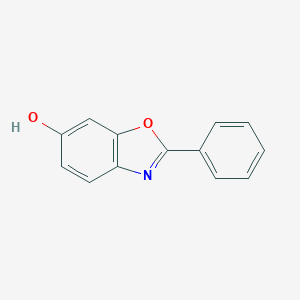
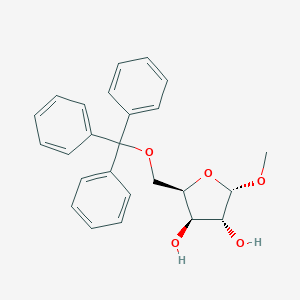
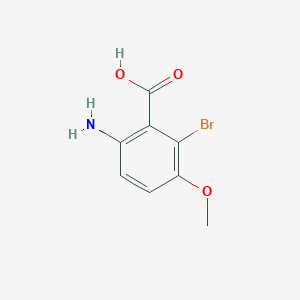
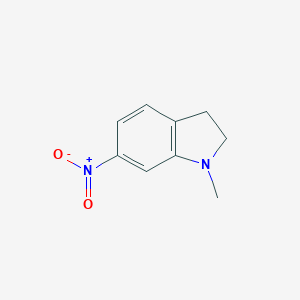
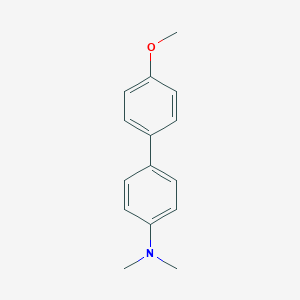
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
